
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione typically involves the condensation of an appropriate octyl-substituted amine with a quinazoline precursor. Common reaction conditions may include:
Reagents: Octylamine, quinazoline precursor, catalysts (e.g., acids or bases)
Solvents: Organic solvents such as ethanol, methanol, or dichloromethane
Temperature: Reactions may be conducted at room temperature or under reflux conditions
Time: Reaction times can vary from a few hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and yield. This may include:
Continuous flow reactors: For efficient and consistent production
Purification techniques: Such as crystallization, distillation, or chromatography
Análisis De Reacciones Químicas
Types of Reactions
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially forming quinazoline N-oxides
Reduction: Reduction of the quinazoline ring or side chain modifications
Substitution: Nucleophilic or electrophilic substitution reactions on the quinazoline ring or the octyl side chain
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example:
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Substituted quinazoline derivatives
Aplicaciones Científicas De Investigación
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules
Biology: Potential use as a probe or inhibitor in biological studies
Medicine: Investigation of its pharmacological properties and potential therapeutic applications
Industry: Use in the development of new materials or chemical processes
Mecanismo De Acción
The mechanism of action of 8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to enzymes or receptors: Modulating their activity
Interference with cellular pathways: Affecting cell signaling or metabolism
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline derivatives: Such as 2,4-diaminoquinazoline, 4-anilinoquinazoline
Octyl-substituted compounds: Such as octylamine, octylbenzene
Uniqueness
8-Octyl-5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione is unique due to its specific combination of the quinazoline core and the octyl side chain, which may confer distinct chemical and biological properties.
Propiedades
Número CAS |
63532-58-1 |
|---|---|
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
8-octyl-5,6,7,8-tetrahydro-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C16H26N2O2/c1-2-3-4-5-6-7-9-12-10-8-11-13-14(12)17-16(20)18-15(13)19/h12H,2-11H2,1H3,(H2,17,18,19,20) |
Clave InChI |
DDTRODBMTBBKGA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1CCCC2=C1NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[4-(Carboxymethyl)phenoxy]methyl}thiophene-2-carboxylic acid](/img/structure/B14509346.png)
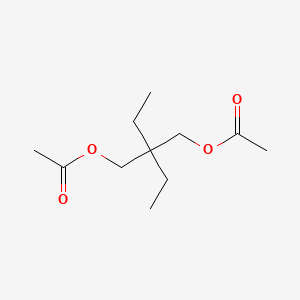
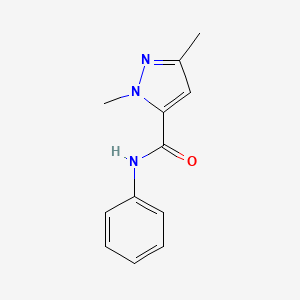
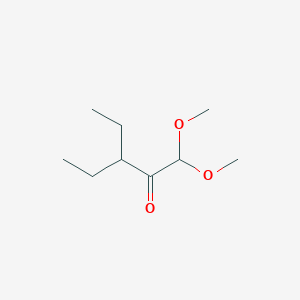
![3-Nitroso-3-azabicyclo[3.3.1]nonane](/img/structure/B14509369.png)

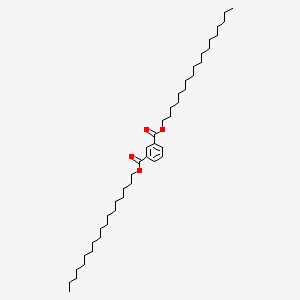
![1-[1-Chloro-2,2-bis(ethylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14509411.png)
![7-Methyl-3-nitro-5-phenyl-7H-indolo[2,3-c]isoquinoline](/img/structure/B14509428.png)
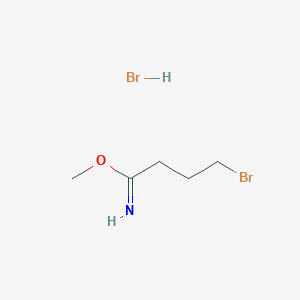


![3-[2-(Propan-2-yl)-2,3-dihydro-1H-inden-5-yl]butan-2-one](/img/structure/B14509451.png)
![1-{3-[Chloro(diphenylphosphoryl)methyl]-1H-indol-1-yl}ethan-1-one](/img/structure/B14509455.png)
